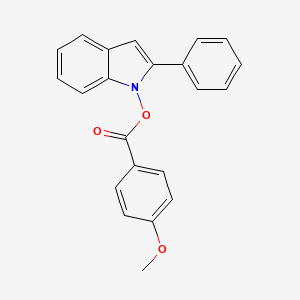![molecular formula C30H34N6O5S B11664280 N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11664280.png)
N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-[4-(Diéthylamino)-2-hydroxyphényl]méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par sa structure moléculaire complexe, qui comprend un groupe diéthylamino, un groupe hydroxyphényl et un cycle triazole, parmi d'autres groupes fonctionnels.
Méthodes De Préparation
La synthèse de N'-[(E)-[4-(Diéthylamino)-2-hydroxyphényl]méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. La voie de synthèse comprend souvent les étapes suivantes :
Formation de l'hydrazide : Cela implique la réaction d'un dérivé d'hydrazine approprié avec un chlorure d'acyle ou un ester pour former l'hydrazide.
Réaction de condensation : L'hydrazide est ensuite mise à réagir avec un aldéhyde ou une cétone pour former l'hydrazone correspondante.
Cyclisation : L'hydrazone subit une cyclisation avec un réactif approprié pour former le cycle triazole.
Modifications de groupes fonctionnels :
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de ces étapes pour maximiser le rendement et la pureté, ainsi que l'utilisation de conditions de réaction et de techniques de purification évolutives.
Analyse Des Réactions Chimiques
N'-[(E)-[4-(Diéthylamino)-2-hydroxyphényl]méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction de la nature des substituants et des conditions de réaction.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques (par exemple, l'éthanol, le dichlorométhane), des catalyseurs (par exemple, le palladium sur carbone) et des conditions spécifiques de température et de pH. Les principaux produits formés à partir de ces réactions dépendent de la voie de réaction et des conditions spécifiques utilisées.
Applications de la recherche scientifique
N'-[(E)-[4-(Diéthylamino)-2-hydroxyphényl]méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes, ainsi que comme réactif dans diverses réactions organiques.
Médecine : Le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles, y compris sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme composant dans des processus industriels.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-[4-(Diéthylamino)-2-hydroxyphényl]méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de se lier à certaines enzymes ou à certains récepteurs, ce qui peut moduler leur activité. Les cibles moléculaires et les voies exactes impliquées dépendraient du contexte biologique ou chimique spécifique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
N'-[(E)-[4-(Diéthylamino)-2-hydroxyphényl]méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide peut être comparé à d'autres composés similaires, tels que :
N'-[(E)-[4-(Diéthylamino)phényl]méthylidène]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide : Ce composé partage une structure de base similaire, mais diffère par la présence du cycle benzo[g]indazole.
N-{(E)-[4-(Diéthylamino)phényl]méthylidène}-N-phénylamine : Ce composé a une structure plus simple, sans les groupes triazole et sulfanyl.
La singularité de N'-[(E)-[4-(Diéthylamino)-2-hydroxyphényl]méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide réside dans sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques qui peuvent ne pas être présentes dans les composés similaires .
Propriétés
Formule moléculaire |
C30H34N6O5S |
|---|---|
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H34N6O5S/c1-6-35(7-2)23-14-13-20(24(37)17-23)18-31-32-27(38)19-42-30-34-33-29(36(30)22-11-9-8-10-12-22)21-15-25(39-3)28(41-5)26(16-21)40-4/h8-18,37H,6-7,19H2,1-5H3,(H,32,38)/b31-18+ |
Clé InChI |
OBZAMFRELSCURU-FDAWAROLSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664201.png)
![Butyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11664206.png)
![2-({[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B11664216.png)
![(5E)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11664222.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664232.png)
![Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11664234.png)
![2-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide](/img/structure/B11664244.png)
![2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664248.png)
![2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate](/img/structure/B11664250.png)


![2-chloro-3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664270.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664279.png)
